Introduction: Unveiling the Profile of a Key Synthetic Building Block
Introduction: Unveiling the Profile of a Key Synthetic Building Block
An In-depth Technical Guide to the Physicochemical Properties of (3-Aminophenyl)urea
(3-Aminophenyl)urea is an aromatic urea derivative that serves as a crucial intermediate and structural motif in various fields, particularly in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a hydrogen-bonding urea group, makes it a versatile precursor for the synthesis of more complex molecules, including potent enzyme inhibitors and novel polymers. For researchers in drug development, understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems.
This guide provides a comprehensive analysis of the core physicochemical characteristics of (3-Aminophenyl)urea. We will move beyond simple data presentation to explain the causality behind these properties and describe the self-validating experimental protocols required for their accurate determination.
Section 1: Core Molecular and Physical Characteristics
The foundational properties of a molecule dictate its identity and bulk behavior. (3-Aminophenyl)urea is a solid at room temperature, appearing as a colorless to off-white crystalline powder[1][2]. Its core identity is defined by its molecular structure, from which fundamental parameters are derived.
Caption: Molecular Structure of (3-Aminophenyl)urea.
The table below summarizes the key quantitative properties of (3-Aminophenyl)urea, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [3][5] |
| Melting Point | 130 °C | [1] |
| Boiling Point | 321.03 °C (at 760 mmHg) | [1][4] |
| Density | ~1.35 g/cm³ (Predicted) | [4][6] |
| Water Solubility | 16.38 g/L (at 25 °C) | [4][6] |
| logP (Octanol/Water) | -0.76 to 0.7 | [1][3] |
| pKa | 14.59 ± 0.50 (Predicted) | [4][6] |
| Hydrogen Bond Donors | 3 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Topological Polar Surface Area | 81.1 Ų | [3] |
Section 2: Solubility and Partitioning Behavior
Theoretical Basis
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacology. (3-Aminophenyl)urea's structure contains both polar groups (amine and urea) capable of hydrogen bonding and a nonpolar phenyl ring. This amphipathic nature governs its solubility profile.
Its solubility in water is significant, measured at 16.38 g/L at 25°C[4][6]. This is attributed to the potent hydrogen bonding capacity of the urea and amine functionalities with water molecules. While highly soluble in water, it also shows moderate solubility in polar organic solvents like methanol and ethanol[7]. Conversely, its solubility in non-polar organic solvents is expected to be limited.
The n-octanol/water partition coefficient (LogP) quantifies a compound's lipophilicity. The reported LogP values for (3-Aminophenyl)urea range from -0.76 to 0.7, indicating a generally hydrophilic character[1][3]. This property is paramount in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. A low LogP value suggests that the compound will preferentially partition into aqueous environments, which can impact its ability to cross lipid-rich biological membranes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a self-validating system ensuring equilibrium is reached.
Objective: To determine the thermodynamic equilibrium solubility of (3-Aminophenyl)urea in a buffered aqueous solution.
Materials:
-
(3-Aminophenyl)urea (purity >99%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge, HPLC system with UV detector
Procedure:
-
Preparation: Prepare a stock solution of (3-Aminophenyl)urea of known concentration in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by preparing a series of standards.
-
Sample Incubation: Add an excess amount of solid (3-Aminophenyl)urea to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze by HPLC-UV.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the previously established calibration curve.
Caption: Workflow for Shake-Flask Solubility Determination.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (3-Aminophenyl)urea, NMR, IR, and UV-Vis spectroscopy are essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[8].
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For (3-Aminophenyl)urea, one would expect distinct signals for the aromatic protons on the phenyl ring, the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The labile amine and urea protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum should show distinct signals for the carbonyl carbon of the urea group (typically downfield, ~150-160 ppm), and for the aromatic carbons[8][9].
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (3-Aminophenyl)urea. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for urea-containing compounds as it helps in observing the exchangeable N-H protons[8].
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[10].
Key Expected Absorptions:
-
N-H Stretch: The amine and urea groups will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp peaks in the 3300–3500 cm⁻¹ region[11].
-
C=O Stretch: A strong, sharp absorption band for the urea carbonyl group is expected in the range of 1650–1750 cm⁻¹[9][11].
-
Aromatic C=C Stretch: Medium intensity bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring[10].
-
C-N Stretch: Absorptions corresponding to C-N bond stretching can be found in the 1000-1300 cm⁻¹ region[11].
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like (3-Aminophenyl)urea exhibit characteristic absorptions in the UV region due to π-π* transitions of the benzene ring and n-π* transitions associated with the urea and amine groups[12]. The exact position of the maximum absorbance (λ_max) is dependent on the solvent used.
Section 4: Stability, Reactivity, and Synthesis
Stability and Storage
(3-Aminophenyl)urea is generally stable under standard laboratory conditions. However, due to the presence of the primary aromatic amine, it is susceptible to oxidation over time, which can lead to discoloration. It should be stored in a tightly sealed container, protected from light and air[4][6]. Recommended storage temperatures are typically 2-8°C[4][6].
Reactivity and Safety
The compound's reactivity is dominated by the nucleophilic primary amine and the urea functionality. The amine can readily participate in reactions such as acylation, alkylation, and diazotization.
According to GHS classifications, (3-Aminophenyl)urea is known to cause skin and serious eye irritation[3]. It may also cause an allergic skin reaction and respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[1].
Overview of Synthesis
A common and straightforward synthesis of (3-Aminophenyl)urea involves the reduction of its nitro precursor, (3-nitrophenyl)urea. This transformation is typically achieved through catalytic hydrogenation.
Caption: Common Synthetic Route to (3-Aminophenyl)urea.
This method is efficient and provides the desired product in high yield and purity, making it suitable for laboratory and industrial-scale production[13].
Conclusion
The physicochemical properties of (3-Aminophenyl)urea define its behavior and dictate its suitability for various applications, from serving as a precursor in the synthesis of kinase inhibitors to its use in developing new materials[14][15]. Its hydrophilicity, hydrogen bonding capability, and defined spectroscopic signature are all critical parameters for the research scientist. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this important chemical entity, ensuring data integrity and facilitating its effective use in scientific discovery.
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